2-(2-Propan-2-yloxan-4-yl)propan-1-ol
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Overview
Description
2-(2-Propan-2-yloxan-4-yl)propan-1-ol is an organic compound that belongs to the class of alcohols It is characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom, which is part of a larger molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Propan-2-yloxan-4-yl)propan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of propene with sulfuric acid to form propan-2-ol, which is then further reacted with oxane derivatives under controlled conditions to yield the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale chemical reactions using catalysts and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Propan-2-yloxan-4-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) can facilitate substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alkanes or alcohol derivatives.
Substitution: Halogenated compounds or other substituted derivatives.
Scientific Research Applications
2-(2-Propan-2-yloxan-4-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential effects on biological systems and as a component in biochemical assays.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a component in industrial formulations.
Mechanism of Action
The mechanism of action of 2-(2-Propan-2-yloxan-4-yl)propan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group plays a crucial role in forming hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways and processes .
Comparison with Similar Compounds
Similar Compounds
Propan-1-ol: An alcohol with a similar structure but lacking the oxane ring.
Propan-2-ol: An isomer of propan-1-ol with the hydroxyl group attached to the second carbon atom.
Butane-1-ol: A longer-chain alcohol with similar chemical properties.
Uniqueness
2-(2-Propan-2-yloxan-4-yl)propan-1-ol is unique due to the presence of the oxane ring, which imparts distinct chemical and physical properties compared to other similar alcohols.
Properties
IUPAC Name |
2-(2-propan-2-yloxan-4-yl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O2/c1-8(2)11-6-10(4-5-13-11)9(3)7-12/h8-12H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAJQOJGGCKRGOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC(CCO1)C(C)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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